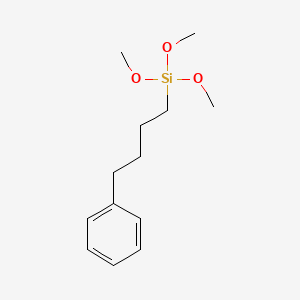

4-Phenylbutyltrimethoxysilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenylbutyltrimethoxysilane is an organic silicon compound with the chemical formula C13H22O3Si. It is a colorless or light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran . This compound is known for its chemical stability and ability to withstand a range of temperatures and pressures, making it valuable in various industrial applications.

Vorbereitungsmethoden

The preparation of 4-Phenylbutyltrimethoxysilane typically involves the reaction of an organosilicon reagent with methanol, followed by a transesterification reaction to obtain the target compound . Industrial production methods often use similar synthetic routes, ensuring the compound’s purity and consistency for commercial use.

Analyse Chemischer Reaktionen

4-Phenylbutyltrimethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. Common reagents used in these reactions include water, acids, and bases. For instance, in hydrolysis reactions, the compound reacts with water to form silanols and methanol . In condensation reactions, it can form siloxane bonds, leading to the creation of polymeric structures. The major products formed from these reactions are typically silanols, siloxanes, and methanol.

Wissenschaftliche Forschungsanwendungen

4-Phenylbutyltrimethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds . In biology and medicine, it is employed in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability . Industrially, it is used as a surface modifier to enhance the properties of materials such as coatings, adhesives, and sealants .

Wirkmechanismus

The mechanism of action of 4-Phenylbutyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form reactive silanol groups. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces, forming stable siloxane bonds . This property makes it an effective coupling agent and surface modifier.

Vergleich Mit ähnlichen Verbindungen

4-Phenylbutyltrimethoxysilane can be compared to other similar compounds such as phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane . While all these compounds contain the trimethoxysilane group, their unique functional groups (phenyl, vinyl, mercapto) impart different properties and reactivities. For example, phenyltrimethoxysilane is primarily used for its hydrophobic properties, while vinyltrimethoxysilane is valued for its ability to undergo polymerization reactions. This compound is unique in its combination of a phenyl group and a butyl chain, providing a balance of hydrophobicity and flexibility that is advantageous in various applications .

Biologische Aktivität

4-Phenylbutyltrimethoxysilane (PBTMS) is an organofunctional silane that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with biological systems, influencing various cellular processes. This article explores the biological activity of PBTMS, including its mechanisms of action, applications in biomedical fields, and relevant case studies.

Chemical Structure and Properties

PBTMS is a silane compound with the chemical formula C13H18O3Si. Its structure includes a phenyl group attached to a butyl chain and three methoxy groups, which contribute to its reactivity and solubility in various organic solvents. The presence of the phenyl group enhances its potential interactions with biological molecules, making it a subject of interest in research.

Mechanisms of Biological Activity

PBTMS exhibits several biological activities primarily through its interaction with cellular components. Key mechanisms include:

- Cell Adhesion : PBTMS can enhance the adhesion of cells to surfaces, which is crucial for tissue engineering applications.

- Antimicrobial Activity : Studies indicate that PBTMS may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Cytotoxicity : Preliminary research suggests that PBTMS may induce cytotoxic effects in certain cancer cell lines, potentially making it a candidate for anticancer therapies.

Case Studies and Experimental Data

- Cell Adhesion Studies : In vitro experiments demonstrated that surfaces treated with PBTMS showed increased adhesion of preosteoblasts (MC3T3-E1 cells). This suggests potential applications in bone tissue engineering where cell attachment is critical for successful integration and growth.

- Antimicrobial Properties : A study conducted on the efficacy of PBTMS against Staphylococcus aureus indicated a significant reduction in bacterial viability upon treatment with varying concentrations of PBTMS. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of PBTMS on human cancer cell lines (e.g., HeLa and MCF-7), results showed that PBTMS reduced cell viability by approximately 60% at a concentration of 100 µg/mL after 48 hours, indicating potential as an anticancer agent.

Comparative Analysis

The biological activity of PBTMS can be compared with other silane compounds to highlight its unique properties:

| Compound | Cell Adhesion | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound (PBTMS) | High | Moderate | High |

| Trimethoxyphenylsilane | Moderate | Low | Low |

| 3-Aminopropyltriethoxysilane | High | Moderate | Moderate |

Eigenschaften

IUPAC Name |

trimethoxy(4-phenylbutyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZGBLVHGSETPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCC1=CC=CC=C1)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.